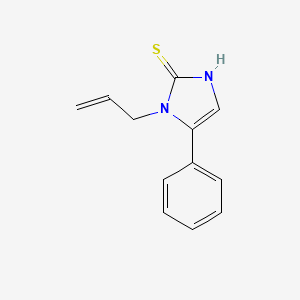

1-烯丙基-5-苯基-1,3-二氢-2H-咪唑-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

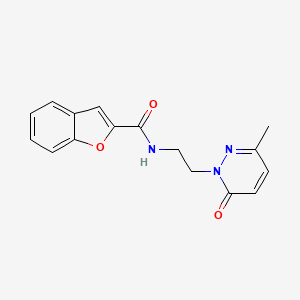

“1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione” is a chemical compound with the molecular formula C12H12N2S . It is produced in accordance with internationally recognized requirements for the development and production of reference standards .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derived products .

Molecular Structure Analysis

The molecular structure of “1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione” consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .

Chemical Reactions Analysis

Imidazole and its derivatives show a broad range of chemical reactions due to their amphoteric nature . They show both acidic and basic properties . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .

科学研究应用

Antimicrobial Properties

Imidazole-2-thione exhibits potent antimicrobial activity. It has been reported to inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored its potential as an antimicrobial agent in various contexts, including wound healing, oral hygiene, and food preservation .

Antioxidant Effects

Imidazole-2-thione displays antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Its role in preventing oxidative stress-related diseases makes it an interesting candidate for further investigation .

Antifungal Applications

Both imidazole-2-thione and its derivatives have demonstrated antifungal activity. They inhibit fungal growth and may find applications in treating fungal infections .

Cardiovascular Benefits

Imidazole-2-thione has been studied for its cardiotonic effects. It may influence heart function and blood pressure regulation, potentially benefiting cardiovascular health .

Anti-HIV Properties

Certain chiral imidazolidine-2-thione N- and C-nucleosides serve as precursors for synthesizing azidonucleosides and fluoronucleosides. These compounds are known for their anti-AIDS activity, highlighting the potential of imidazole-2-thione derivatives in antiviral research .

Asymmetric Catalysis

Imidazolidine-2-thiones serve as chiral auxiliaries and ligands for asymmetric catalysis. Their use in enantioselective transformations has attracted interest in synthetic chemistry .

Metal Complexes as Antimicrobial Agents

Metal complexes of imidazolidine-2-thione and its derivatives have been explored as antimicrobial agents. These complexes exhibit promising activity against various pathogens .

Miscellaneous Applications

Beyond the mentioned fields, imidazolidine-2-thione derivatives have found applications in diverse therapeutic areas. Researchers continue to explore their potential in drug development, catalysis, and other scientific domains .

作用机制

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets. For instance, some imidazole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some imidazole derivatives are known to inhibit enzymes, while others may act as agonists or antagonists at various receptor sites

Biochemical Pathways

Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets. For example, some imidazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

未来方向

属性

IUPAC Name |

4-phenyl-3-prop-2-enyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-2-8-14-11(9-13-12(14)15)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTGXBLUWOXTPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CNC1=S)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate](/img/structure/B2604763.png)

![(E)-4-(Dimethylamino)-N-[(3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]but-2-enamide](/img/structure/B2604771.png)

![N-{3-[(oxan-4-ylsulfanyl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2604772.png)

![3-(3-methoxyphenyl)-7-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2604775.png)

![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-2-(2-nitro-phenoxy)-acetamide](/img/structure/B2604783.png)

![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2604784.png)